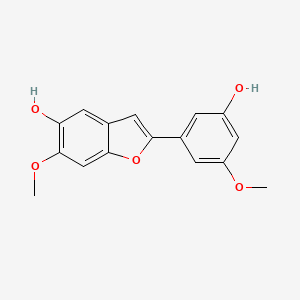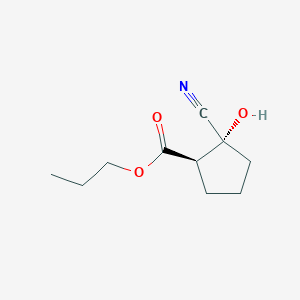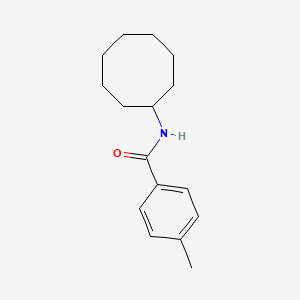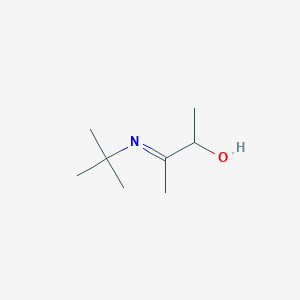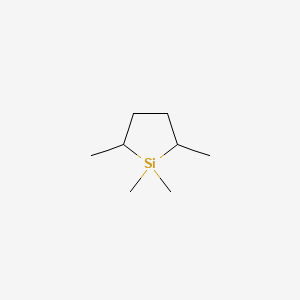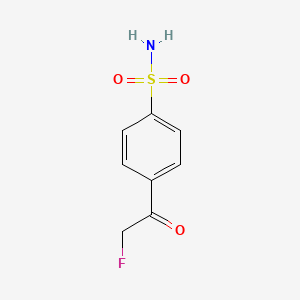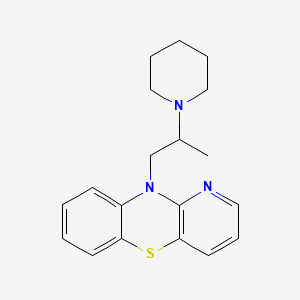
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a piperidine ring, a pyridine ring, and a benzothiazine ring, making it a unique and potentially valuable compound in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of the Pyridine Ring: The pyridine ring can be introduced through condensation reactions involving aldehydes or ketones.
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through reactions involving thiourea and appropriate aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine would involve its interaction with specific molecular targets. This might include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: Lacks the piperidinopropyl group.
2-Piperidinopropylbenzothiazine: Lacks the pyridine ring.
Piperidinopropylpyridine: Lacks the benzothiazine ring.
Uniqueness
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine is unique due to its specific combination of three different ring structures, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
67465-80-9 |
|---|---|
Fórmula molecular |
C19H23N3S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
10-(2-piperidin-1-ylpropyl)pyrido[3,2-b][1,4]benzothiazine |
InChI |
InChI=1S/C19H23N3S/c1-15(21-12-5-2-6-13-21)14-22-16-8-3-4-9-17(16)23-18-10-7-11-20-19(18)22/h3-4,7-11,15H,2,5-6,12-14H2,1H3 |
Clave InChI |
SFOIYGRFPPJSRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



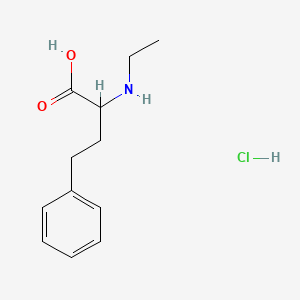
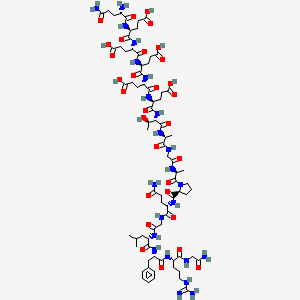
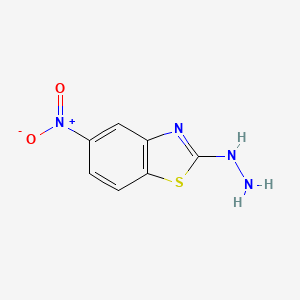
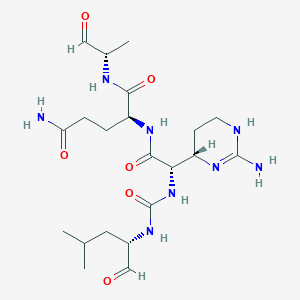
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)

